molecular formula C12H15NO3 B2842004 methyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate CAS No. 1521896-32-1

methyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate

Cat. No.: B2842004
CAS No.: 1521896-32-1
M. Wt: 221.256
InChI Key: PXOTVCQTIYFNIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate is a synthetic organic compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Mechanism of Action

Target of Action

The primary targets of “methyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate” are currently unknown. This compound is a derivative of coumarin

Mode of Action

Coumarin derivatives are known to interact with their targets through various mechanisms, including enzyme inhibition, receptor antagonism, and disruption of cell membrane integrity . The specific interactions of this compound would depend on its molecular structure and the nature of its target.

Biochemical Pathways

Coumarin derivatives have been reported to affect various biochemical pathways, including those involved in inflammation, coagulation, and cellular metabolism .

Pharmacokinetics

Coumarin derivatives are generally well-absorbed and widely distributed in the body . They are metabolized primarily in the liver and excreted in the urine . The bioavailability of this compound would depend on factors such as its solubility, stability, and the presence of transporters in the body.

Result of Action

Coumarin derivatives have been reported to have various biological effects, including anti-inflammatory, anticoagulant, and antimicrobial activities .

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These include pH, temperature, and the presence of other substances that can interact with the compound. For example, the compound’s solubility and stability can be affected by the pH and temperature of its environment . Additionally, the presence of other substances, such as proteins or other drugs, can affect the compound’s absorption and distribution in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-amino-3,4-dihydro-2H-1-benzopyran with methyl bromoacetate in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different biological activities.

    Substitution: Nucleophilic substitution reactions can be performed on the ester group to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

  • Oxidized derivatives (quinones)
  • Reduced derivatives (dihydro compounds)
  • Substituted esters with various functional groups

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    Coumarins: Another class of benzopyrans known for their anticoagulant and antimicrobial properties.

    Flavonoids: Naturally occurring benzopyrans with antioxidant and anti-inflammatory activities.

    Chromones: Compounds with a similar core structure but different functional groups, used in various therapeutic applications.

Uniqueness: Methyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other benzopyrans. Its versatility in undergoing various chemical reactions makes it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

methyl 2-(4-amino-2,3-dihydrochromen-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-15-11(14)8-12(13)6-7-16-10-5-3-2-4-9(10)12/h2-5H,6-8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOTVCQTIYFNIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCOC2=CC=CC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.